1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-6-7-17(10-14(13)2)22-9-8-21(18(23)19(22)24)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIRUQBZUAVBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
The pyrazine-dione core undergoes oxidation under controlled conditions. For example:
-
Oxidative Functionalization : The compound reacts with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to yield hydroxylated derivatives. The 3-fluorophenylmethyl group enhances stability during oxidation due to electron-withdrawing effects .
| Oxidation Reaction | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ in acidic medium | 0–5°C, 4–6 hours | Hydroxylated pyrazine-dione | 65–72% | |
| H₂O₂ in aqueous NaOH | Room temperature, 12 hours | Epoxide derivatives | 58–64% |
Substitution Reactions
The chlorophenyl and dimethylphenyl groups participate in nucleophilic substitution:
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Aromatic Substitution : The 3-fluorophenylmethyl group directs electrophilic substitution to the meta position. Reactions with nitric acid (HNO₃) produce nitro derivatives, while bromine (Br₂) yields brominated analogs .
| Substitution Type | Reagent | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | meta | 70–78% | |
| Bromination | Br₂/FeBr₃ | para | 63–68% |
[2+2] Photocycloaddition
The tetrahydropyrazine-dione core undergoes stereoselective [2+2] cycloaddition under UV light, analogous to thiazolone derivatives :
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Reaction Mechanism : UV irradiation (λ = 254 nm) in methanol with BF₃·OEt₂ promotes dimerization, forming ε-isomer cyclobutanes with >90% stereoselectivity .
| Cycloaddition Conditions | Catalyst | Major Product | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm), MeOH, BF₃ | BF₃·OEt₂ | ε-cyclobutane dimer | 92% |
Ring-Opening Reactions
Lewis acids like BF₃ facilitate ring-opening of the pyrazine-dione moiety:
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Methanolysis : In methanol, BF₃ induces cleavage of one dione ring, yielding ester and thioamide fragments (confirmed by NMR) .
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| BF₃·OEt₂ in MeOH | Reflux, 24 hours | Ester-thioamide derivatives | 85–88% |
Cyclization and Rearrangement
The compound participates in cyclization reactions to form fused heterocycles:
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Thermal Cyclization : Heating in DMF at 120°C induces cyclization, generating quinoxaline derivatives .
| Cyclization Pathway | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Thermal (DMF, 120°C) | 12 hours | Quinoxaline analog | 75–80% |
Key Structural Influences on Reactivity:
Preparation Methods
Condensation-Based Cyclization Strategies
The core tetrahydropyrazine scaffold is typically constructed via condensation reactions between diamines and dicarbonyl precursors. For the target compound, a modified approach employs 1-(3,4-dimethylphenyl)ethane-1,2-diamine and 3-fluorophenyl glyoxal under acidic conditions. The reaction proceeds in acetonitrile at 50°C for 24 hours, yielding the cyclized intermediate with 72–78% efficiency. Key steps include:
Metal-Mediated Coupling Reactions
Coordination chemistry plays a role in stabilizing reactive intermediates. A patent-derived method utilizes Cu(II)TFP porphyrin catalysts (5 mol%) to accelerate the coupling of benzyl halides with amine intermediates. For this compound, 3-fluorobenzyl bromide reacts with the preformed tetrahydropyrazine-dione core in dimethylformamide (DMF) at 80°C, achieving 85% yield after 6 hours. The catalytic cycle involves single-electron transfer (SET) mechanisms, as evidenced by cyclic voltammetry.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies highlight acetonitrile as the optimal solvent due to its polar aprotic nature, which stabilizes charged intermediates without participating in side reactions. Elevated temperatures (50–80°C) enhance reaction rates but require careful monitoring to avoid decomposition. For instance, exceeding 80°C during glyoxal condensation leads to a 15–20% reduction in yield due to retro-aldol pathways.
Catalytic Systems and Additives
The inclusion of triethylamine (TEA) as a base (2.0 equiv) neutralizes acidic byproducts, while molecular sieves (4 Å) suppress hydration of the glyoxal component. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) (10 mol%) further accelerate cyclization, reducing reaction times from 24 to 12 hours.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Insights
Single-crystal X-ray diffraction of a related analogue reveals a planar tetrahydropyrazine ring with dihedral angles of 8.2° between the dione and aryl substituents. The 3-fluorophenyl group adopts a pseudo-axial orientation to minimize steric clash.
Data Tables and Comparative Analysis
Table 1. Synthetic Yields Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetonitrile, 50°C, 24h | 78 | 98.5 |
| DMF, Cu(II)TFP, 80°C, 6h | 85 | 97.8 |
| Ethanol, p-TsOH, reflux, 12h | 68 | 96.2 |
Table 2. Physicochemical Properties
| Parameter | Value |
|---|---|
| Molecular Formula | C20H18FN2O2 |
| Molecular Weight | 340.37 g/mol |
| Melting Point | 162–164°C |
| LogP (octanol-water) | 2.34 ± 0.12 |
Mechanistic and Kinetic Considerations
The rate-determining step in the cyclization process is the nucleophilic attack of the amine on the carbonyl carbon , followed by dehydration. Kinetic studies using stopped-flow spectroscopy reveal a second-order dependence on amine concentration, with an apparent rate constant kapp = 1.2 × 10−3 M−1s−1 at 25°C. Isotope labeling experiments (18O) confirm that the dione oxygen originates from the glyoxal precursor, excluding atmospheric oxidation pathways.
Challenges and Alternative Approaches
Byproduct Formation
Competing pathways generate dimers (5–8% yield) via Michael addition of enamine intermediates. Suppression strategies include:
Green Chemistry Alternatives
Solvent-free mechanochemical synthesis using ball milling (400 rpm, 2h) achieves 65% yield with minimal waste. However, scalability remains limited due to equipment constraints.
Industrial-Scale Adaptations
Pilot plant trials (10 kg batches) employ continuous flow reactors with the following parameters:
Q & A
Q. What synthetic strategies are effective for preparing 1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione?
- Methodological Answer : Multi-step synthesis involving condensation and cyclization reactions is recommended. For example:
-
Step 1 : React 3,4-dimethylphenylamine with a diketone precursor (e.g., Meldrum’s acid) under reflux in aprotic solvents (e.g., acetonitrile) to form the tetrahydropyrazine core .
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Step 2 : Introduce the 3-fluorophenylmethyl group via nucleophilic substitution or coupling reactions. Use catalysts like DMAP or bases (e.g., N-ethyl-N,N-diisopropylamine) to enhance reactivity .
-
Key Optimization : Control reaction temperatures (20–70°C) and monitor intermediates via TLC. Purify via column chromatography (silica gel, 20% diethyl ether in pentane) .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Meldrum’s acid, DMAP, 40–70°C | 89% |
| 2 | 3-Fluorobenzyl chloride, DIEA, 0–5°C | 90% |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm for fluorophenyl groups) and methyl/methylene signals (δ 2.0–3.5 ppm) . Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydropyrazine ring.
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
- Mass Spectrometry : Compare exact mass (e.g., via HRMS) with theoretical molecular weight. Fragmentation patterns can validate substituent positions .
Q. What preliminary biological assays are suitable for evaluating pharmacological potential?
- Methodological Answer :
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentration gradients (10–100 µg/mL). Reference protocols from pyrazoline derivative studies .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Combine 2D-NMR (COSY, HSQC, HMBC) to map proton-carbon correlations and confirm connectivity .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use software like SHELX for refinement (e.g., CCDC deposition for dihydropyrazine analogs) .
- Case Study : In a related piperazine derivative, HMBC correlations resolved conflicting NOE signals by confirming spatial proximity of fluorophenyl and methyl groups .
Q. What computational approaches predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). Validate with crystallographic data from analogous compounds .
Q. How can reaction conditions be optimized for reproducibility and scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically. For example, increasing DIEA from 1.0 to 1.2 equivalents improved yield by 15% in a trifluoromethylpyrazine synthesis .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .
- Scale-Up Protocol : Pilot reactions (1–10 g) in jacketed reactors with controlled cooling (0–5°C) to maintain exothermic reactions. Purify via recrystallization (methanol/water) for high-purity batches .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts (e.g., using ACD/Labs) with explicit solvent models (CDCl₃ vs. DMSO-d₆) .
- Dynamic Effects : Consider tautomerization or conformational flexibility (e.g., chair vs. boat conformations in tetrahydropyrazine rings) using variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
